molecular formula C18H18BrClN2O4 B10901681 N'-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B10901681
M. Wt: 441.7 g/mol
InChI Key: MWLIEUVYTFEZBK-UFFVCSGVSA-N
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Description

N’-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a synthetic organic compound. It is characterized by the presence of bromine, ethoxy, methoxy, and chlorophenoxy groups, which contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation of 3-bromo-5-ethoxy-4-methoxybenzaldehyde with 2-(4-chlorophenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
  • N’-[(E)-(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with ethoxy and methoxy groups, enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18BrClN2O4

Molecular Weight

441.7 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C18H18BrClN2O4/c1-3-25-16-9-12(8-15(19)18(16)24-2)10-21-22-17(23)11-26-14-6-4-13(20)5-7-14/h4-10H,3,11H2,1-2H3,(H,22,23)/b21-10+

InChI Key

MWLIEUVYTFEZBK-UFFVCSGVSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Br)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)Br)OC

Origin of Product

United States

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